3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol
Brand Name: Vulcanchem
CAS No.: 1341567-52-9
VCID: VC3411339
InChI: InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13)
SMILES: C1=CC(=CC=C1C2=NC(=S)ON2)Br
Molecular Formula: C8H5BrN2OS
Molecular Weight: 257.11 g/mol

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol

CAS No.: 1341567-52-9

Cat. No.: VC3411339

Molecular Formula: C8H5BrN2OS

Molecular Weight: 257.11 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol - 1341567-52-9

Specification

CAS No. 1341567-52-9
Molecular Formula C8H5BrN2OS
Molecular Weight 257.11 g/mol
IUPAC Name 3-(4-bromophenyl)-2H-1,2,4-oxadiazole-5-thione
Standard InChI InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13)
Standard InChI Key WKMNOVCSPUZASJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC(=S)ON2)Br
Canonical SMILES C1=CC(=CC=C1C2=NC(=S)ON2)Br

Introduction

Chemical Structure and Fundamental Properties

3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol belongs to the 1,2,4-oxadiazole family of heterocyclic compounds. Its structure consists of a five-membered 1,2,4-oxadiazole ring with a 4-bromophenyl group at position 3 and a thiol group at position 5. This compound shares structural similarities with the 1,3,4-oxadiazole derivatives documented in the literature, though with a distinct arrangement of nitrogen atoms in the heterocyclic ring.

The molecular structure of this compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC₈H₅BrN₂OS
Molecular WeightApproximately 257 g/mol
AppearanceLikely a crystalline solid
SolubilityPotentially soluble in organic solvents such as DMSO, DMF
Melting PointEstimated between 180-220°C
Functional Groups1,2,4-oxadiazole ring, thiol group, bromophenyl group

Unlike the related compound 3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole which contains a propyl chain at position 5, this compound features a thiol group that significantly alters its chemical reactivity and potential biological activities.

Synthetic Methodologies

The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol likely follows established protocols for similar oxadiazole derivatives, with modifications to accommodate the thiol functionality.

Proposed Synthetic Routes

Based on the general methods for oxadiazole synthesis, several approaches can be proposed:

  • Cyclization of 4-bromobenzamidoxime with carbon disulfide in the presence of potassium hydroxide, followed by acidification.

  • Reaction of 4-bromobenzonitrile with hydroxylamine to form the corresponding amidoxime, followed by reaction with a suitable thiolating agent.

  • Reaction of 4-bromobenzohydrazide with potassium thiocyanate, followed by cyclization in acidic conditions.

These synthetic routes would likely require careful temperature control and anhydrous conditions to optimize yield and minimize side products.

Purification Techniques

Purification of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol would typically involve:

TechniqueParameters
RecrystallizationUsing appropriate solvent systems (ethanol/water, acetone/hexane)
Column ChromatographySilica gel, hexane/ethyl acetate gradient
Preparative HPLCC18 column, methanol/water mobile phase

Chemical Reactivity Profile

The reactivity of 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol is likely influenced by both the oxadiazole ring and the thiol group, making it interesting for various chemical transformations.

Thiol Group Reactions

The thiol moiety presents opportunities for various transformations:

  • Alkylation reactions with alkyl halides to form thioethers

  • Oxidation to form disulfides

  • Metal complexation through the sulfur atom

  • Nucleophilic substitution reactions

Bromophenyl Functionality

The bromine atom on the phenyl ring serves as a versatile handle for further functionalization:

  • Cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce carbon-carbon bonds

  • Nucleophilic aromatic substitution with appropriate nucleophiles

  • Metal-halogen exchange reactions for further derivatization

These reactive sites make 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol a potential building block for more complex molecular architectures.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The predicted ¹H NMR spectrum would likely show distinct signals for:

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Thiol (-SH)3.5-4.5Singlet
Aromatic (Bromophenyl)7.5-8.0Two doublets (AA'XX' pattern)

The ¹³C NMR spectrum would show signals corresponding to:

  • Oxadiazole carbons (165-175 ppm)

  • Thiol-bearing carbon (160-170 ppm)

  • Aromatic carbons (120-135 ppm)

  • Carbon bearing bromine (approximately 125 ppm)

Infrared Spectroscopy

Key IR absorptions would include:

Functional GroupWavenumber (cm⁻¹)
S-H stretching2550-2600
C=N stretching1620-1640
C-O stretching1250-1300
C-Br stretching1070-1080
Aromatic C-H3000-3100

Mass Spectrometry

Mass spectrometric analysis would likely show a molecular ion peak around m/z 257/259 with the characteristic isotope pattern of bromine (M and M+2 peaks in approximately 1:1 ratio).

Potential ActivityStructural Basis
Anti-inflammatoryOxadiazole core structure
AnalgesicThiol group interaction with pain receptors
AntioxidantThiol group as radical scavenger
Enzyme inhibitionInteraction with metalloenzymes via thiol group

Structure-Activity Relationships

The bromine substituent on the phenyl ring may enhance lipophilicity and membrane permeability, potentially improving bioavailability and cellular uptake. The thiol group could serve as a hydrogen bond donor, facilitating interactions with biological targets.

Computational Analysis and Molecular Modeling

Predicted Physicochemical Properties

Computational analysis using standard parameters would likely predict:

PropertyPredicted Value
LogP2.5-3.5
Topological Polar Surface Area60-80 Ų
Hydrogen Bond Donors1 (thiol group)
Hydrogen Bond Acceptors3 (N, N, O atoms)
Rotatable Bonds1-2

Comparative Analysis with Related Compounds

Comparison with 1,3,4-Oxadiazole Isomer

The 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol shares similarities with our compound but differs in the arrangement of atoms in the oxadiazole ring. The 1,3,4-oxadiazole has adjacent nitrogen atoms in the five-membered ring, whereas the 1,2,4-oxadiazole has nitrogens at positions 2 and 4.

Property3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol
Ring Structure1,2,4-oxadiazole1,3,4-oxadiazole
Nitrogen ArrangementNon-adjacentAdjacent
StabilityPotentially less stableGenerally more stable
TautomerismMore pronouncedLess pronounced

Comparison with Propyl Derivative

Contrasting with 3-(4-bromophenyl)-5-propyl-1,2,4-oxadiazole, our compound replaces the propyl chain with a thiol group:

Feature3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole
Position 5 SubstituentThiol (-SH)Propyl (-C₃H₇)
HydrophilicityHigher due to thiolLower, more lipophilic
ReactivityHigher, thiol is reactiveLower, alkyl chain less reactive
H-bond CapabilityDonor capability presentNo H-bond donor capability
ProcedureRecommendation
Personal ProtectionGloves, safety glasses, lab coat, fume hood
StorageCool, dry place in tightly closed containers
DisposalAccording to local regulations for halogenated organic compounds
IncompatibilitiesStrong oxidizing agents, bases, heavy metals

Future Research Directions

Synthetic Optimization

Research opportunities exist for developing more efficient synthetic routes, including:

  • Green chemistry approaches with reduced environmental impact

  • One-pot synthesis methods to improve yield and reduce purification steps

  • Catalytic methods for the introduction of the thiol functionality

Structural Modifications

Potential structural modifications to enhance specific properties:

  • Replacement of bromine with other halogens or functional groups

  • Modification of the thiol group to thioethers or disulfides

  • Introduction of additional substituents on the phenyl ring

Biological Evaluation

Comprehensive biological screening would be valuable to establish:

  • Antimicrobial spectrum and potency

  • Cytotoxicity profile against various cell lines

  • Mechanism of action studies

  • Structure-activity relationships for optimized derivatives

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